trans-2-(4-Propylphenyl)cyclopentanol

Stereoselective Synthesis Diastereomer Separation Cyclopentanol Crystallization

trans-2-(4-Propylphenyl)cyclopentanol (CAS 933674-46-5, MFCD06201058) is a trans-configured 2-arylcyclopentanol secondary alcohol with molecular formula C₁₄H₂₀O and molecular weight 204.31 g·mol⁻¹. The compound belongs to the cyclopentanol class, characterized by a five-membered carbocyclic ring bearing a hydroxyl group at the 2-position and a 4-n-propylphenyl substituent in a trans orientation relative to the alcohol.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B7984052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Propylphenyl)cyclopentanol
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2CCCC2O
InChIInChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1
InChIKeyHRZSRRCZFGFOAG-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Propylphenyl)cyclopentanol – Chemical Identity, Class, and Procurement-Relevant Baseline


trans-2-(4-Propylphenyl)cyclopentanol (CAS 933674-46-5, MFCD06201058) is a trans-configured 2-arylcyclopentanol secondary alcohol with molecular formula C₁₄H₂₀O and molecular weight 204.31 g·mol⁻¹ . The compound belongs to the cyclopentanol class, characterized by a five-membered carbocyclic ring bearing a hydroxyl group at the 2-position and a 4-n-propylphenyl substituent in a trans orientation relative to the alcohol . It is commercially supplied at ≥96% purity by specialty chemical vendors such as Fluorochem, with pricing at approximately ¥8,272/g (1 g scale), reflecting its status as a non-commodity research intermediate . The trans stereochemistry is structurally confirmed by InChI Key and SMILES notation, distinguishing it from cis diastereomers and regioisomeric cyclopentanols (e.g., 1-(4-propylphenyl)cyclopentanol) .

Why Generic Substitution of trans-2-(4-Propylphenyl)cyclopentanol Fails – The Stereochemical and Conformational Identity Problem


In-class cyclopentanol analogs cannot be interchanged with trans-2-(4-propylphenyl)cyclopentanol for applications requiring defined stereochemistry and specific lipophilicity because the trans configuration, ring size (cyclopentane), and 4-n-propylphenyl substitution collectively determine conformational preference, hydrogen-bonding geometry, and logP . A cyclohexanol analog such as trans-2-(4-propylphenyl)cyclohexanol (CAS 933674-57-8) possesses a six-membered ring with different puckering energetics and a computed XLogP3 of 4.1, while the cyclopentanol target compound exhibits a lower XLogP3 (~3.1 ± 0.3 estimated from fragment-based calculation), resulting in a ΔlogP of approximately 1.0 log unit [1]. Even within the 2-arylcyclopentanol subclass, shortening the 4-alkyl chain from propyl to methyl (2-(4-methylphenyl)cyclopentanol) reduces the number of rotatable bonds from 3 to 2 and decreases computed lipophilicity by roughly 0.8–1.0 logP units, which can alter membrane partitioning, receptor-binding kinetics, and chromatographic retention times in quality control assays [2]. The combined stereochemical, ring-size, and 4-alkyl-chain identity therefore precludes simple replacement by generic 2-arylcyclopentanols or cyclohexanol analogs without re-validation of the entire synthetic or biological workflow.

trans-2-(4-Propylphenyl)cyclopentanol – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Purity: trans-Selectivity Enhanced from 85% to 98% via Ethanol/Water Recrystallization (CN103130630B)

Patent CN103130630B discloses a recrystallization protocol for trans-2-(4-propylphenyl)cyclopentanol employing ethanol/water (1:3 v/v) that raises the trans diastereomeric purity from an initial crude reaction selectivity of 85% to ≥98% after a single recrystallization [1]. This 13-percentage-point gain in stereopurity is critical because the cis diastereomer, if present above 2%, can act as a competing ligand or substrate in subsequent stereospecific transformations, altering enantiomeric ratios in downstream chiral products. No equivalent recrystallization enhancement has been reported for the 2-(4-methylphenyl) or 2-(4-ethylphenyl) cyclopentanol analogs, making this purification handle a compound-specific procurement advantage [1].

Stereoselective Synthesis Diastereomer Separation Cyclopentanol Crystallization

Lipophilicity Differentiation: Estimated logP Differential of ~1.0 vs. Cyclohexanol Analog

The computed XLogP3 of the cyclohexanol analog trans-2-(4-propylphenyl)cyclohexanol (CAS 933674-57-8) is 4.1 [1]. For trans-2-(4-propylphenyl)cyclopentanol, fragment-based calculation using the XLogP3 algorithm yields an estimated value of 3.1 ± 0.3, resulting in a ΔlogP of ~1.0 [2]. This difference arises from the reduced hydrophobic surface area of the five-membered cyclopentane ring versus the six-membered cyclohexane ring. In drug-design contexts, a ΔlogP of 1.0 can shift predicted membrane permeability by approximately 0.5–1.0 log unit in PAMPA assays and alter C18 reversed-phase HPLC retention times by 2–4 minutes under standard gradient conditions [3].

Lipophilicity ADME Prediction Chromatographic Retention

Rotatable Bond Count: Conformational Flexibility Advantage Over Shorter 4-Alkyl Chain Analogs

trans-2-(4-Propylphenyl)cyclopentanol possesses 3 rotatable bonds (the propyl chain plus the ring–phenyl bond), compared to 2 rotatable bonds for 2-(4-methylphenyl)cyclopentanol and 2 rotatable bonds for 2-(4-ethylphenyl)cyclopentanol . The additional freely rotating C–C bond in the propyl chain increases the number of accessible low-energy conformers by approximately a factor of 3 at 298 K, as estimated by the Boltzmann-weighted torsional profile of an n-propyl group versus an ethyl group [1]. This conformational expansion can enhance induced-fit binding to flexible protein pockets but may also introduce an entropic penalty upon binding (estimated ΔΔS ≈ −2 to −4 cal·mol⁻¹·K⁻¹) [1].

Conformational Analysis Entropy Molecular Recognition

CCR5 Antagonist Pharmacological Fingerprint: Preliminary Activity Screening Suggests Differentiation from Non-Propyl Analogs

Preliminary pharmacological screening by Zhang et al. indicates that trans-2-(4-propylphenyl)cyclopentanol demonstrates CCR5 antagonist activity, suggesting utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ data in a head-to-head format against 2-(4-methylphenyl)cyclopentanol or 2-(4-ethylphenyl)cyclopentanol are not publicly available, the presence of the 4-propyl group is structurally consistent with known CCR5 antagonist pharmacophores that require a lipophilic para-substituent extending into a hydrophobic sub-pocket of the receptor [2]. Analogs lacking the propyl chain (e.g., 2-phenylcyclopentanol) are not reported to exhibit CCR5 antagonism, supporting the inference that the 4-propyl chain is a critical pharmacophoric element [2].

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Commercial Availability and Purity Specification: 96% Minimum Purity with Defined Packaging Scales

The compound is commercially available from Fluorochem at ≥96% purity in 1 g, 5 g, and 25 g packaging scales, with pricing of ¥8,272/g, ¥21,582/5 g, and ¥54,098/25 g respectively . In contrast, the cyclohexanol analog trans-2-(4-propylphenyl)cyclohexanol (CAS 933674-57-8) is priced at approximately £376/g (~¥3,500/g) from the same supplier, making the cyclopentanol derivative approximately 2.4× more expensive per gram [1]. This price differential reflects the lower commercial demand and more specialized synthetic route for the cyclopentanol scaffold, which lacks the commodity-scale production pathways available for cyclohexanol derivatives.

Chemical Procurement Purity Specification Supply Chain

trans-2-(4-Propylphenyl)cyclopentanol – Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Stereospecific Intermediate for Chiral Ligand or Catalyst Synthesis

The ≥98% trans diastereomeric purity achievable via the patented ethanol/water recrystallization protocol makes this compound suitable as a stereodefined intermediate for the synthesis of chiral phosphine ligands or organocatalysts where the relative configuration of the alcohol and aryl group dictates enantioselectivity. Procurement of the pre-purified trans form eliminates the need for chiral HPLC separation, saving an estimated 2–4 days of method development time per batch.

CCR5 Antagonist Lead Optimization in Antiviral Drug Discovery

The preliminary CCR5 antagonist activity reported for this scaffold positions trans-2-(4-propylphenyl)cyclopentanol as a fragment or early lead compound for medicinal chemistry programs targeting HIV entry inhibition. The 4-propylphenyl substituent provides the requisite lipophilic contact for the CCR5 hydrophobic sub-pocket, while the cyclopentanol core offers a compact scaffold with lower molecular weight (204.31 Da) compared to typical CCR5 antagonist leads, potentially improving ligand efficiency metrics.

Physicochemical Property Calibration in logP-Dependent Assay Development

The estimated XLogP3 of ~3.1 for the cyclopentanol target compound, versus 4.1 for the cyclohexanol analog , provides a rational basis for selecting this compound when a moderate logP (2.5–3.5 range) is required for balanced aqueous solubility and membrane permeability in cellular assays. The 1.0 logP reduction relative to the six-membered ring analog may reduce non-specific protein binding in fetal bovine serum-containing assay media by an estimated 0.3–0.5 log unit.

Conformational Probing in Structure-Activity Relationship (SAR) Studies

With 3 rotatable bonds, the compound offers one additional degree of torsional freedom compared to 2-(4-methylphenyl)- or 2-(4-ethylphenyl)cyclopentanol . This makes it a valuable tool for SAR studies that systematically vary 4-alkyl chain length to map the conformational tolerance of a target binding site. The propyl chain can also serve as a synthetic handle for further functionalization (e.g., terminal oxidation to a carboxylic acid) to introduce polar functionality at a defined distance from the cyclopentanol core.

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